5-Bromo-N-cyclopentyl-2-pyridinamine
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Bromo-N-cyclopentyl-2-pyridinamine is C10H13BrN2 . The structure of this compound includes a pyridinamine ring substituted with a bromine atom and a cyclopentyl group .Physical And Chemical Properties Analysis
5-Bromo-N-cyclopentyl-2-pyridinamine is a white or off-white solid that is soluble in water and other common solvents. It has a molecular weight of 241.13 .Scientific Research Applications
Synthesis and Structural Studies
5-Bromo-N-cyclopentyl-2-pyridinamine and its derivatives have been the subject of various synthetic and structural studies. For instance, the synthesis and crystal structure of related pyridinesulfonamide compounds have been explored, highlighting their potential in drug development (Zhou et al., 2015). These studies often focus on the stereostructures of these compounds, confirmed through methods like X-ray analysis, electronic circular dichroism, and quantum chemical calculations.
Potential Anticancer Activity
Some derivatives of 5-Bromo-N-cyclopentyl-2-pyridinamine have been investigated for their anticancer properties. Research into compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide has shown inhibitory activity against PI3Kα kinase, a key player in cancer progression (Zhou et al., 2015).
Spectroscopic and Optical Studies
The spectroscopic characterization of similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies (Vural & Kara, 2017). These studies are crucial for understanding the electronic structure and potential applications of these compounds in various fields.
Antibacterial Activities
Compounds containing the 5-bromo-pyridine moiety have been synthesized and tested for their antibacterial properties. For example, novel derivatives like 5-Chloro-1HIndole-2,3-Dione have shown good antibacterial activity against strains like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Application in Synthesis of Other Compounds
These compounds also play a role as intermediates in the synthesis of more complex molecules. For instance, 5-Bromo-2-pyrone has been used in Diels-Alder cycloadditions to produce bicyclic lactones, demonstrating its versatility as a synthetic building block (Afarinkia & Posner, 1992).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-cyclopentylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSMMHYDCNXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclopentylpyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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